Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine
Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine
CAS: 159847-83-3 | Formula: C₆H₅BrFN | M.W.: 190.01 g/mol
Executive Summary
4-Bromo-3-fluoro-2-methylpyridine is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3-fluoro substituent , which serves a dual purpose: it modulates the pKa and metabolic stability of the pyridine ring while electronically activating the C4-position for nucleophilic aromatic substitution (SₙAr) and metallation events.
This guide analyzes the physicochemical profile, synthetic accessibility, and chemoselective reactivity landscape of this scaffold, providing researchers with actionable protocols for downstream functionalization.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The 3-fluoro-2-methyl motif imparts distinct electronic properties compared to non-fluorinated analogs. The fluorine atom lowers the basicity of the pyridine nitrogen (inductive effect), reducing the likelihood of non-specific binding in biological assays and improving lipophilicity (LogP).
Datasheet Summary
| Property | Value / Description | Note |
| Appearance | Low-melting solid or viscous oil | Dependent on purity; tends to solidify upon cooling. |
| Boiling Point | ~200–205 °C (Predicted) | Experimental determination recommended at reduced pressure. |
| Density | ~1.65 g/cm³ | High density due to bromine/fluorine content. |
| LogP (Calc) | 2.15 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug design. |
| pKa (Calc) | ~2.5 (Conjugate acid) | Significantly less basic than 2-methylpyridine (pKa ~5.9) due to F/Br electron withdrawal. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water; susceptible to hydration. |
Synthetic Accessibility & Purity Considerations
Primary Synthetic Route: Directed Ortho-Metalation (DoM)
While Sandmeyer reactions from amino-pyridines are possible, the most efficient modern route utilizes the ortho-directing ability of the C3-fluorine atom.
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Precursor: 3-Fluoro-2-methylpyridine.
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Reagent: LDA (Lithium Diisopropylamide) or LiTMP at -78°C.
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Mechanism: The C3-fluorine acidifies the C4-proton. The C2-methyl protons are also acidic, but kinetic control at low temperatures favors ring lithiation at C4 (ortho to Fluorine) over lateral lithiation of the methyl group.
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Quench: Electrophilic bromine source (CBr₄ or Br₂).
Purity Criticality: Commercial samples often contain trace amounts of the C6-bromo isomer or lateral bromination products (2-bromomethyl). High-performance liquid chromatography (HPLC) verification is mandatory before using this intermediate in GMP campaigns.
Reactivity Landscape: The "Tri-Vector" Scaffold
This molecule offers three orthogonal vectors for chemical expansion, allowing for rapid library generation.
Diagram 1: Chemoselective Reactivity Map
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Caption: Orthogonal reactivity vectors. Red paths denote C4-functionalization (primary); Green/Yellow paths denote C2-sidechain modification.
Detailed Protocols
A. C4-Functionalization (Suzuki-Miyaura Coupling)
The C4-bromide is the most reactive site. The adjacent C3-fluorine exerts an inductive effect that accelerates oxidative addition of Pd(0).
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Standard Protocol:
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Charge flask with 159847-83-3 (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
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Solvent: 1,4-Dioxane/Water (4:1).
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
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Conditions: 90°C for 4–12 hours under N₂.
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Expert Insight: Avoid bulky phosphine ligands if the boronic acid is ortho-substituted. The 3-fluoro group on the pyridine already creates steric pressure; adding more steric bulk can stall the transmetallation step.
B. C2-Lateral Functionalization
The C2-methyl group is "benzylic-like" and can be oxidized or alkylated. However, caution is required :
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Lithiation Risk: Treating 159847-83-3 with n-BuLi to deprotonate the methyl group can cause "Halogen Dance" (migration of the Br atom) or lithium-halogen exchange at C4.
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Solution: Use LDA at strictly -78°C for deprotonation, or oxidize the methyl group using SeO₂ (Selenium Dioxide) in refluxing dioxane to generate the aldehyde, avoiding strong bases entirely.
Medicinal Chemistry Applications
Bioisosterism & ADME
In drug design, this scaffold is often used to replace:
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2,4-Disubstituted Pyridines: The addition of 3-F blocks a common metabolic soft spot (P450 oxidation) and lowers the pKa, improving blood-brain barrier (BBB) permeability.
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Quinoline Scaffolds: It mimics the electronic edge of quinolines but with lower molecular weight (Fragment-Based Drug Discovery).
Case Study: Kinase Inhibition
The 4-amino-3-fluoro-2-methylpyridine motif (derived from the title compound via Buchwald coupling) is a privileged pharmacophore in MAPK and EGFR inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions within the ATP-binding pocket, locking the inhibitor in a bioactive conformation.
Handling & Safety Information
Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.
| Hazard Code | Description | Prevention Strategy |
| H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[3][4] |
| H315/H319 | Causes skin/eye irritation.[1][2][3] | Wear nitrile gloves and safety goggles. |
| H335 | May cause respiratory irritation.[1][2][3] | Mandatory: Handle only in a functioning fume hood. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct UV to prevent debromination).
References
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Synthesis of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3-Fluoropyridines via Directed Metallation. European Journal of Organic Chemistry.
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Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
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Medicinal Utility of Fluoropyridines: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.
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PubChem Compound Summary: 4-Bromo-3-fluoropyridine (Analog Data). National Center for Biotechnology Information. (Note: Used for comparative physicochemical properties).
